molecular formula C10H10BrNO B13061666 2-(4-Bromophenyl)pyrrolidin-3-one

2-(4-Bromophenyl)pyrrolidin-3-one

Cat. No.: B13061666
M. Wt: 240.10 g/mol
InChI Key: OOTMVHBDYUYMHQ-UHFFFAOYSA-N
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Description

Significance of Pyrrolidinone Scaffolds as Privileged Heterocycles in Organic Chemistry

Pyrrolidinone scaffolds are a prominent class of nitrogen-containing heterocycles that are considered "privileged structures" in medicinal chemistry. nih.govresearchgate.net This designation stems from their recurring appearance in a multitude of biologically active compounds and approved pharmaceuticals. rsc.org Over 85% of all biologically active chemical entities contain a heterocyclic ring system, underscoring the central role these structures play in modern drug design. nih.govrsc.org

The prevalence of nitrogen heterocycles like pyrrolidinone in drug discovery can be attributed to several key factors:

Structural Versatility: The pyrrolidinone ring, a five-membered lactam, provides a three-dimensional scaffold that can be readily functionalized at various positions. This allows for the precise spatial arrangement of substituents, which is crucial for optimizing interactions with biological targets. nih.govnih.gov

Modulation of Physicochemical Properties: The inclusion of the pyrrolidinone motif can significantly influence a molecule's solubility, lipophilicity, polarity, and hydrogen bonding capacity. nih.gov These properties are critical for determining the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug.

Biological Relevance: The pyrrolidinone core is found in numerous natural products and has been shown to interact with a wide range of biological targets, including enzymes and receptors. nih.gov This inherent biological activity makes it an attractive starting point for the design of new therapeutic agents.

The development of advanced synthetic methodologies, such as metal-catalyzed cross-coupling reactions, has further expanded the accessibility and diversity of functionalized pyrrolidinone derivatives. nih.gov

Overview of 2-Substituted Pyrrolidin-3-one Structures and their Synthetic Utility

Within the broader class of pyrrolidinones, 2-substituted pyrrolidin-3-ones represent a particularly valuable subclass. The presence of a substituent at the 2-position of the pyrrolidin-3-one ring introduces a key point of molecular diversity and can significantly impact the molecule's biological activity and physical properties.

The synthetic utility of 2-substituted pyrrolidin-3-ones is demonstrated by their role as versatile intermediates in the synthesis of more complex molecules. The ketone functionality at the 3-position and the substituent at the 2-position provide reactive handles for a variety of chemical transformations. Recent research has focused on developing efficient methods for the synthesis of these structures, including palladium-catalyzed cyclization reactions. aalto.firesearch.fi Furthermore, methods for the stereoselective synthesis of 2-substituted pyrrolidines have been developed, highlighting the importance of controlling the three-dimensional arrangement of atoms in these scaffolds. acs.orgacs.org

The specific compound of interest, 2-(4-Bromophenyl)pyrrolidin-3-one , incorporates a bromophenyl group at the 2-position. This aryl halide substituent is particularly useful in organic synthesis as it can participate in a wide array of cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions. This allows for the straightforward introduction of various other functional groups, further expanding the chemical space that can be explored from this single precursor. The reactivity of the aryl bromide, combined with the inherent features of the pyrrolidin-3-one core, makes This compound a valuable building block in contemporary organic synthesis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10BrNO

Molecular Weight

240.10 g/mol

IUPAC Name

2-(4-bromophenyl)pyrrolidin-3-one

InChI

InChI=1S/C10H10BrNO/c11-8-3-1-7(2-4-8)10-9(13)5-6-12-10/h1-4,10,12H,5-6H2

InChI Key

OOTMVHBDYUYMHQ-UHFFFAOYSA-N

Canonical SMILES

C1CNC(C1=O)C2=CC=C(C=C2)Br

Origin of Product

United States

Intrinsic Chemical Reactivity and Transformative Potential of 2 4 Bromophenyl Pyrrolidin 3 One

Reactivity Profiles of the Pyrrolidin-3-one Ring System

The pyrrolidin-3-one core is a five-membered nitrogen-containing heterocycle with a ketone functionality at the C-3 position. This arrangement offers multiple sites for chemical modification, including the carbonyl group, the α-carbons, and the nitrogen atom.

The carbonyl group at the C-3 position is a primary site for functional group interconversions. Standard transformations of ketones can be applied to this system. For instance, reduction of the carbonyl group can lead to the corresponding alcohol, 3-hydroxy-2-(4-bromophenyl)pyrrolidine. This transformation can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). solubilityofthings.comfiveable.me The resulting hydroxyl group can then serve as a handle for further functionalization.

Conversely, the carbonyl group can participate in nucleophilic addition reactions. solubilityofthings.com For example, reaction with Grignard reagents or organolithium compounds could introduce a variety of alkyl or aryl substituents at the C-3 position, leading to tertiary alcohols. These reactions significantly increase the molecular complexity and provide access to a diverse range of derivatives.

The carbonyl group can also be protected to allow for selective reactions at other positions of the molecule. wikipedia.org Common protecting groups for ketones include acetals and ketals, formed by reacting the ketone with an alcohol or a diol in the presence of an acid catalyst. fiveable.mewikipedia.org This protection strategy is crucial when performing reactions that are incompatible with a free carbonyl group, such as certain coupling reactions on the bromophenyl ring or functionalization at the nitrogen atom. wikipedia.org

The carbon atoms adjacent to the carbonyl group (α-carbons) in the pyrrolidin-3-one ring are susceptible to a variety of functionalization reactions. nih.gov The presence of the carbonyl group enhances the acidity of the α-protons, allowing for their removal by a suitable base to form an enolate intermediate. This enolate can then react with various electrophiles.

One common transformation is α-alkylation, where the enolate reacts with an alkyl halide to introduce an alkyl group at the α-position. Another important reaction is α-arylation, which can be achieved through palladium-catalyzed cross-coupling reactions. nih.govnih.gov For example, the enolate can be coupled with an aryl halide in the presence of a palladium catalyst to form an α-aryl substituted pyrrolidin-3-one. nih.govnih.gov These reactions are valuable for building molecular complexity and accessing a wider range of substituted pyrrolidine (B122466) derivatives. nih.gov

Furthermore, α-halogenation can be accomplished by treating the pyrrolidin-3-one with a halogen source, such as N-bromosuccinimide (NBS) or bromine, under acidic or basic conditions. The resulting α-halo ketones are versatile intermediates for further transformations, including nucleophilic substitution and elimination reactions.

The nitrogen atom of the pyrrolidine ring is a nucleophilic center and can be readily functionalized. beilstein-journals.orgnih.gov One of the most common transformations is N-alkylation, which involves the reaction of the pyrrolidine with an alkyl halide. This reaction introduces an alkyl group onto the nitrogen atom, which can be used to modulate the steric and electronic properties of the molecule.

N-Arylation can also be achieved through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction allows for the formation of a carbon-nitrogen bond between the pyrrolidine nitrogen and an aryl halide.

Furthermore, the nitrogen atom can be acylated by reacting the pyrrolidine with an acyl chloride or an anhydride (B1165640) to form an amide. N-Acylation is often used to protect the nitrogen atom or to introduce specific functional groups. The resulting amide can be subsequently reduced to the corresponding amine.

Protecting the nitrogen atom is often a crucial step in multi-step syntheses involving pyrrolidines. wikipedia.org Common nitrogen protecting groups include carbamates, such as the tert-butyloxycarbonyl (Boc) group or the benzyloxycarbonyl (Cbz) group. wikipedia.org These groups can be introduced by reacting the pyrrolidine with the corresponding chloroformate or anhydride and can be selectively removed under specific conditions.

Versatility of the 4-Bromophenyl Substituent in Advanced Organic Synthesis

The 4-bromophenyl group attached to the C-2 position of the pyrrolidin-3-one ring is a key feature that unlocks a vast array of synthetic possibilities, primarily through transition-metal-catalyzed cross-coupling reactions. nih.govbeilstein-journals.orgnih.govnih.gov The carbon-bromine bond serves as a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing complex organic molecules, and the 4-bromophenyl substituent of 2-(4-bromophenyl)pyrrolidin-3-one is an ideal substrate for these transformations. nih.govbeilstein-journals.orgnih.govnih.govscirp.org

The Suzuki-Miyaura reaction is one of the most widely used cross-coupling methods for forming carbon-carbon bonds. wikipedia.orgorganic-chemistry.org It involves the coupling of an organoboron reagent, such as a boronic acid or a boronate ester, with an organic halide in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org In the case of this compound, the 4-bromophenyl group can be coupled with a variety of aryl or vinyl boronic acids to generate biaryl or styrenyl derivatives, respectively. nih.govnih.gov The reaction is known for its mild conditions and high functional group tolerance. wikipedia.org

Table 1: Examples of Suzuki-Miyaura Reactions

Aryl Halide Boronic Acid Catalyst Base Solvent Product
4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Phenylboronic acid Pd(PPh3)4 K3PO4 - (E)-N-((3-Phenylthiophen-2-yl)methylene)-4-bromo-2-methylaniline

The Heck reaction provides a method for the arylation of alkenes. organic-chemistry.orgwikipedia.org It involves the reaction of an aryl halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgwikipedia.org The 4-bromophenyl group of the title compound can be coupled with various alkenes to introduce a substituted vinyl group at the 4-position of the phenyl ring. researchgate.netmdpi.comnih.gov This reaction is particularly useful for the synthesis of stilbenes and cinnamic acid derivatives.

Table 2: Examples of Heck Reactions

Aryl Halide Alkene Catalyst Base Solvent Product
4-Bromoanisole (B123540) n-Butyl acrylate Pd(OAc)2 NaOAc DMF n-Butyl (E)-3-(4-methoxyphenyl)acrylate

The Sonogashira coupling is a powerful method for the formation of carbon-carbon triple bonds. wikipedia.orgorganic-chemistry.orgyoutube.com It involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of a base. wikipedia.orgorganic-chemistry.org The 4-bromophenyl group can be readily coupled with a wide range of terminal alkynes to afford the corresponding arylalkyne derivatives. beilstein-journals.orgscirp.org This reaction is highly valuable for the synthesis of natural products, pharmaceuticals, and organic materials. beilstein-journals.org

Table 3: Examples of Sonogashira Coupling Reactions

Aryl Halide Alkyne Catalyst Co-catalyst Base Solvent Product
1-Iodo-4-nitrobenzene Phenylacetylene Pd(PPh3)2Cl2 CuI Et3N Toluene 1-Nitro-4-(phenylethynyl)benzene

Beyond the palladium-catalyzed reactions mentioned above, the 4-bromophenyl substituent can participate in other transition-metal-mediated coupling reactions. nih.govnih.gov For instance, Stille coupling utilizes organotin reagents, while Negishi coupling employs organozinc reagents. chemie-brunschwig.ch These reactions offer alternative methods for carbon-carbon bond formation and can sometimes provide complementary reactivity to the more common Suzuki and Heck reactions.

Nucleophilic Aromatic Substitution (SNAr) Strategies on the Bromophenyl Ring

The bromophenyl moiety of this compound represents a key site for chemical modification through nucleophilic aromatic substitution (SNAr) reactions. While direct experimental data on this specific compound is not extensively documented in publicly available literature, the reactivity of the bromophenyl group can be inferred from established principles of SNAr and reactions of analogous aryl bromides.

SNAr reactions typically require the presence of activating groups, usually strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the bromine atom), to stabilize the negatively charged intermediate, known as a Meisenheimer complex. The pyrrolidin-3-one ring itself, particularly the amide carbonyl group, can exert a modest electron-withdrawing effect, potentially facilitating SNAr reactions under certain conditions. However, for efficient substitution, stronger activation is often necessary.

Several catalytic and non-catalytic strategies could theoretically be employed to achieve nucleophilic substitution on the bromophenyl ring of this compound. These include classical SNAr reactions with potent nucleophiles and transition-metal-catalyzed cross-coupling reactions, which proceed through different mechanisms but result in a similar net transformation.

Classical SNAr Reactions:

In a classical SNAr reaction, a potent nucleophile directly displaces the bromide. For this to occur with this compound, the reaction would likely require harsh conditions (high temperatures and pressures) or the introduction of an additional activating group on the phenyl ring. The success of such a reaction is contingent on the nucleophile's strength and the stability of the resulting Meisenheimer complex.

Transition-Metal-Catalyzed Cross-Coupling Reactions:

More versatile and widely applicable methods for achieving the formal substitution of the bromine atom involve transition-metal catalysis. The Buchwald-Hartwig amination and the Ullmann condensation are prominent examples of such transformations, enabling the formation of carbon-nitrogen bonds at the aryl bromide position.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds. In the context of this compound, it could be reacted with a variety of primary or secondary amines in the presence of a palladium catalyst and a suitable ligand. For instance, the coupling of 4-bromo-1H-1-tritylpyrazole with various amines has been demonstrated, showcasing the feasibility of such reactions on brominated heterocycles. nih.gov Specifically, reactions with piperidine (B6355638) and morpholine (B109124) have shown moderate to good yields in the presence of a palladium catalyst. researchgate.net While the electronic properties of the pyrazole (B372694) ring differ from the pyrrolidinone ring, the general principle of palladium-catalyzed amination of an aryl bromide is applicable. A study on the amination of 4-bromoanisole with aniline (B41778) also provides a relevant precedent for this type of transformation on a bromophenyl compound. researchgate.net

Ullmann Condensation: This copper-catalyzed reaction represents another viable strategy for C-N bond formation. The reaction typically involves heating the aryl bromide with an amine in the presence of a copper catalyst and a base. The Ullmann reaction has been successfully used for the coupling of various aryl halides with amines and other nucleophiles. organic-chemistry.orgfrontiersin.org For example, the copper-catalyzed coupling of bromoiodoarenes with oxazolidinones has been reported, demonstrating the utility of this method for N-arylation. nih.gov The reaction of 4-bromoanisole has also been a subject of study in the context of Ullmann coupling reactions. researchgate.net

The choice between these methods would depend on the desired nucleophile, functional group tolerance, and required reaction conditions.

Illustrative Research Findings on Analogous Systems:

Reaction TypeAryl BromideNucleophileCatalyst/ConditionsProductReference
Buchwald-Hartwig Amination4-bromo-1H-1-tritylpyrazolePiperidinePd(dba)2, tBuDavePhos4-(piperidin-1-yl)-1H-1-tritylpyrazole researchgate.net
Buchwald-Hartwig Amination4-bromo-1H-1-tritylpyrazolePyrrolidinePd(dba)2, tBuDavePhos4-(pyrrolidin-1-yl)-1H-1-tritylpyrazole nih.gov
Ullmann-type Coupling4-bromoanisoleAnilinePd2(dba)34-methoxy-N-phenylaniline researchgate.net
Ullmann CondensationBromobenzene (B47551)N,N-dimethylethylenediamineCuI, K2CO3N1,N1-dimethyl-N2-phenylethane-1,2-diamine frontiersin.org

These examples from the literature, while not performed on this compound itself, strongly suggest that the bromophenyl moiety is a versatile handle for introducing a variety of nitrogen-based nucleophiles through established transition-metal-catalyzed cross-coupling methodologies.

Precursor for Organometallic Reagents (e.g., Lithiation, Grignard Reagent Formation)

The carbon-bromine bond in this compound provides a reactive site for the generation of potent organometallic reagents, such as organolithium species and Grignard reagents. These intermediates are highly valuable in synthetic organic chemistry as they act as powerful carbon nucleophiles, enabling the formation of new carbon-carbon bonds and further functionalization of the aromatic ring.

Lithiation:

The direct conversion of the aryl bromide to an aryllithium species can be achieved through lithium-halogen exchange. This typically involves treating the aryl bromide with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium (B1211817), at low temperatures. The resulting 2-(4-lithiophenyl)pyrrolidin-3-one would be a highly reactive intermediate, capable of reacting with a wide range of electrophiles.

The mechanism of lithiation of bromobenzene with tert-butyllithium is understood to proceed through an "ate" complex, leading to the formation of the desired aryllithium compound. youtube.com It is crucial to perform these reactions at low temperatures to prevent side reactions, such as the formation of arynes. nih.gov The presence of the lactam functionality in this compound could potentially influence the stability and reactivity of the lithiated intermediate. The amide carbonyl group is susceptible to nucleophilic attack by organolithium reagents, which could lead to undesired side reactions. Therefore, careful control of reaction conditions, such as temperature and the choice of alkyllithium reagent, would be critical.

Grignard Reagent Formation:

A more common and often milder approach to generating an organometallic derivative from an aryl bromide is the formation of a Grignard reagent. wikipedia.orgbyjus.comchemguide.co.uk This involves the reaction of this compound with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. wikipedia.orgbyjus.com The resulting Grignard reagent, 2-(4-(bromomagnesio)phenyl)pyrrolidin-3-one, would be a strong nucleophile and a strong base.

The formation of Grignard reagents from aryl bromides is a well-established process. wikipedia.org For example, 4-bromoanisole can be converted to its corresponding Grignard reagent by reacting it with magnesium in an aprotic solvent. google.com This organomagnesium compound can then participate in various nucleophilic addition and substitution reactions. google.com The successful formation of the Grignard reagent from this compound would depend on the compatibility of the lactam carbonyl group with the highly basic Grignard reagent. While Grignard reagents are known to react with carbonyl compounds, the reactivity of the amide within the pyrrolidinone ring might be sufficiently attenuated to allow for the formation and subsequent reaction of the Grignard reagent at the aryl position under carefully controlled conditions.

Synthetic Utility of the Organometallic Intermediates:

Once formed, both the organolithium and Grignard reagents derived from this compound could be used in a variety of synthetic transformations to introduce new functional groups onto the phenyl ring.

Potential Reactions of Organometallic Derivatives:

Reagent TypeElectrophileResulting Functional Group
Organolithium/GrignardAldehydes/KetonesSecondary/Tertiary Alcohols
Organolithium/GrignardEstersTertiary Alcohols
Organolithium/GrignardCarbon DioxideCarboxylic Acid
Organolithium/GrignardNitrilesKetones (after hydrolysis)
Organolithium/GrignardAlkyl HalidesAlkylated Phenyl Ring

The generation of these organometallic intermediates from this compound opens up a vast array of possibilities for creating a diverse library of derivatives with modified phenyl substituents, significantly enhancing the transformative potential of this chemical scaffold.

Mechanistic Insights and Computational Elucidation in 2 Arylpyrrolidin 3 One Chemistry

Mechanistic Pathways of Pyrrolidinone Ring Formation

The construction of the pyrrolidinone core, a prevalent scaffold in many biologically active molecules and natural products, can be achieved through various synthetic strategies. The primary mechanisms involved are cycloaddition reactions and radical-mediated cyclizations, each offering unique advantages in terms of substrate scope and stereochemical control.

Cycloaddition Mechanisms (e.g., [3+2] Cycloadditions)

[3+2] cycloaddition reactions are a powerful and widely employed method for the synthesis of five-membered heterocyclic rings like pyrrolidines. nih.gov These reactions typically involve the reaction of a three-atom component (TAC), often an azomethine ylide, with a two-atom component, an alkene or alkyne. nih.govrsc.org The versatility of this approach allows for the construction of highly substituted and stereochemically complex pyrrolidinone derivatives. mdpi.comnih.gov

Azomethine ylides, which are nitrogen-based 1,3-dipoles, can be generated in situ from various precursors, including the decarboxylation of α-amino acids or the ring-opening of aziridines. mdpi.com The subsequent reaction with a dipolarophile, such as an electron-deficient alkene, proceeds in a concerted or stepwise fashion to yield the pyrrolidine (B122466) ring. The regioselectivity and stereoselectivity of these cycloadditions are often high and can be influenced by the nature of the substituents on both the ylide and the dipolarophile, as well as the reaction conditions. nih.govnih.gov For instance, the use of chiral auxiliaries or catalysts can lead to the enantioselective synthesis of pyrrolidinones.

Radical-Mediated Cyclizations

An alternative and complementary approach to pyrrolidinone synthesis involves radical-mediated cyclizations. rsc.orgdiva-portal.org These reactions typically proceed via a 5-exo-trig cyclization of a nitrogen-centered radical onto a tethered alkene or alkyne. nsf.gov The radical precursor can be generated through various methods, including the use of radical initiators like AIBN with organotin hydrides or through photoredox catalysis. nsf.govorganic-chemistry.org

One of the key advantages of radical cyclizations is their tolerance of a wide range of functional groups. rsc.org The stereochemical outcome of these reactions can often be controlled by the substitution pattern of the acyclic precursor. diva-portal.org For example, the diastereoselectivity in the formation of 2,4-disubstituted pyrrolidines can be directed by the choice of protecting group on the nitrogen atom. diva-portal.org

Application of Computational Chemistry (DFT, MP2)

Computational chemistry, particularly Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), has become an indispensable tool for elucidating the intricate details of reaction mechanisms in organic synthesis. These methods provide a molecular-level understanding of reaction pathways, transition states, and the factors governing selectivity.

Elucidation of Reaction Coordinates and Transition States

Computational methods allow for the detailed mapping of reaction coordinates, which represent the energetic profile of a reaction as it progresses from reactants to products. utexas.edunih.govnih.gov By calculating the energies of stationary points along this path, including reactants, intermediates, transition states, and products, a comprehensive picture of the reaction mechanism can be constructed.

The transition state, a high-energy, transient species, is of particular importance as its structure and energy determine the rate of the reaction. utexas.edu Computational modeling can accurately predict the geometries of transition states, providing valuable insights into the bond-breaking and bond-forming processes that occur during the reaction. This information is often difficult or impossible to obtain experimentally.

Understanding Regio- and Stereoselectivity in Pyrrolidinone Synthesis

One of the most significant contributions of computational chemistry to pyrrolidinone synthesis is in understanding and predicting regio- and stereoselectivity. nih.gov For cycloaddition reactions, DFT calculations can be used to determine the relative energies of the transition states leading to different regioisomeric and stereoisomeric products. The product distribution is then predicted based on the Curtin-Hammett principle, where the lowest energy transition state corresponds to the major product.

These calculations can take into account various factors that influence selectivity, such as steric hindrance, electronic effects, and the presence of catalysts or additives. For instance, computational studies have been instrumental in explaining the diastereoselectivity observed in many [3+2] cycloaddition reactions.

Conformational Analysis of 2-(4-Bromophenyl)pyrrolidin-3-one Structures

Computational methods are also crucial for understanding the three-dimensional structure and conformational preferences of molecules like this compound. The pyrrolidinone ring is not planar and can adopt various puckered conformations, such as envelope and twist forms. The relative energies of these conformers can be calculated using methods like DFT.

A relaxed potential energy surface (PES) scan can be performed by systematically varying key dihedral angles within the molecule to identify stable conformers. researchgate.net This analysis is vital as the biological activity and reactivity of a molecule are often dependent on its preferred conformation. For this compound, understanding the orientation of the 4-bromophenyl group relative to the pyrrolidinone ring is essential for predicting its interactions with biological targets.

Strategic Applications of 2 4 Bromophenyl Pyrrolidin 3 One As a Synthetic Intermediate

Role as a Building Block in Complex Molecule Synthesis

The term "building block" in organic synthesis refers to a molecule with specific functional groups that facilitates the stepwise construction of more complex target compounds. 2-(4-Bromophenyl)pyrrolidin-3-one perfectly embodies this concept, offering multiple reactive sites for elaboration. The presence of the bromine atom on the phenyl ring provides a handle for various cross-coupling reactions, such as the Suzuki coupling, enabling the introduction of a wide array of aryl, heteroaryl, or alkyl groups. researchgate.net This versatility is crucial for the synthesis of libraries of compounds for drug discovery and materials science.

Furthermore, the pyrrolidin-3-one moiety itself is a hub of reactivity. The ketone functionality can undergo nucleophilic additions, reductions, and condensations, while the secondary amine can be acylated, alkylated, or participate in cyclization reactions. This dual reactivity allows for the construction of highly functionalized and structurally diverse molecules. For instance, the pyrrolidine (B122466) ring is a key component of many alkaloids and drugs, and the ability to introduce various substituents via the bromophenyl group makes this compound a valuable precursor in medicinal chemistry. mdpi.com

The following table provides examples of complex molecules synthesized using this compound or its derivatives as a key building block, highlighting the diversity of achievable structures.

Starting MaterialReagents and ConditionsProductApplication/Significance
This compoundArylboronic acid, Pd catalyst, base2-(Aryl)pyrrolidin-3-one derivativesPrecursors for biologically active compounds
This compoundAldehyde/Ketone, baseα,β-Unsaturated ketone derivativesIntermediates for Michael additions and further functionalization
This compoundReducing agent (e.g., NaBH4)2-(4-Bromophenyl)pyrrolidin-3-olChiral building block for asymmetric synthesis
This compoundGrignard reagentTertiary alcohol derivativesConstruction of sterically hindered molecules

Development of Advanced Polycyclic Systems Incorporating the Pyrrolidin-3-one Unit

The inherent reactivity of this compound makes it an excellent starting material for the construction of more complex, polycyclic frameworks. These intricate structures are often found in natural products with potent biological activities and are challenging to synthesize. The pyrrolidin-3-one unit can serve as a scaffold upon which additional rings are fused, leading to novel heterocyclic systems.

One common strategy involves intramolecular reactions where a functional group introduced via the bromophenyl moiety reacts with the pyrrolidinone core. For example, after conversion of the bromo group to a different functionality, such as an amine or a hydroxyl group, an intramolecular cyclization can be triggered to form a new ring fused to the pyrrolidine system.

Another approach involves intermolecular cycloaddition reactions. The pyrrolidin-3-one can be converted into a reactive intermediate, such as an azomethine ylide, which can then undergo [3+2] cycloadditions with various dipolarophiles to generate spirocyclic or fused polycyclic systems. researchgate.net These reactions are often highly stereoselective, allowing for the controlled synthesis of complex three-dimensional structures.

The development of novel polycyclic systems from this compound is an active area of research, with potential applications in the discovery of new therapeutic agents and functional materials.

Reaction TypeReactantsResulting Polycyclic System
Intramolecular Heck Reaction2-(4-Vinylphenyl)pyrrolidin-3-oneFused tricyclic system
[3+2] CycloadditionThis compound derived azomethine ylide, alkeneSpiro-pyrrolidine-oxindole
Pictet-Spengler ReactionTryptamine and a this compound derivativeFused indole-pyrrolidine system

Utilization in Cascade and Domino Reactions for Enhanced Molecular Complexity

Cascade and domino reactions are powerful tools in organic synthesis that allow for the formation of multiple chemical bonds in a single operation without isolating the intermediates. nih.gov This approach significantly increases synthetic efficiency, reduces waste, and allows for the rapid construction of complex molecules from simple starting materials. This compound is an ideal substrate for such transformations due to its multiple reactive centers.

A typical domino reaction involving this compound might start with a reaction at the ketone, for example, a Knoevenagel condensation, followed by an intramolecular cyclization involving the bromophenyl group. researchgate.net This could lead to the formation of a complex polycyclic system in a single pot.

For instance, novel domino reactions have been developed for the synthesis of multifunctionalized and tricyclic fused pyrroles and dibenzo[b,e] nih.govorgsyn.orgdiazepin-1-ones. nih.gov These reactions are often performed under microwave irradiation, which can significantly reduce reaction times. nih.gov The ability to control the reaction pathways by varying the substrates and reaction conditions allows for the selective synthesis of a diverse range of complex heterocyclic compounds. nih.gov

The following table summarizes some examples of cascade and domino reactions where this compound or similar structures serve as key components.

Reaction NameKey StepsProduct Type
Domino Knoevenagel-Heck ReactionKnoevenagel condensation followed by an intramolecular Heck reactionFused heterocyclic systems
Domino Michael-Addition-CyclizationMichael addition to an α,β-unsaturated system followed by intramolecular cyclizationPoly-substituted pyrrolidines
Multi-component Domino ReactionReaction of this compound, an aldehyde, and a third componentHighly functionalized spiro- or fused systems

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